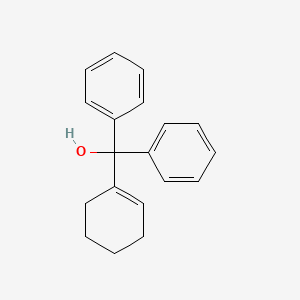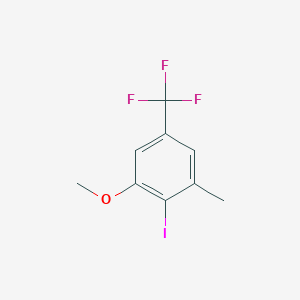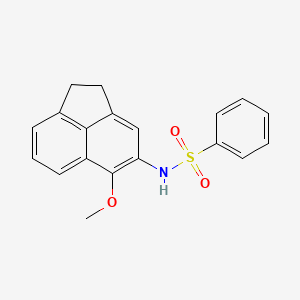
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a benzene ring substituted with three chlorine atoms and a sulfonate group, along with a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl group is replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used. The reactions are often conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products include 2-hydroxyethyl 2,4,5-trichlorobenzene-1-sulfonate, 2-aminoethyl 2,4,5-trichlorobenzene-1-sulfonate, and 2-mercaptoethyl 2,4,5-trichlorobenzene-1-sulfonate.
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
科学的研究の応用
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
作用機序
The mechanism of action of 2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include guanine bases in DNA, leading to the formation of cross-links and strand breaks.
類似化合物との比較
Similar Compounds
- 2-Chloroethyl 2,4-dichlorobenzene-1-sulfonate
- 2-Chloroethyl 2,5-dichlorobenzene-1-sulfonate
- 2-Chloroethyl 3,4,5-trichlorobenzene-1-sulfonate
Uniqueness
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate is unique due to the specific arrangement of chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of three chlorine atoms in the 2, 4, and 5 positions provides distinct electronic and steric effects, differentiating it from other similar compounds.
特性
CAS番号 |
85650-12-0 |
|---|---|
分子式 |
C8H6Cl4O3S |
分子量 |
324.0 g/mol |
IUPAC名 |
2-chloroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl4O3S/c9-1-2-15-16(13,14)8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H2 |
InChIキー |
SWNKSMKQKDDVSO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
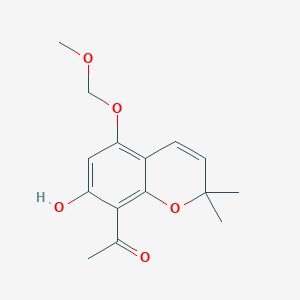

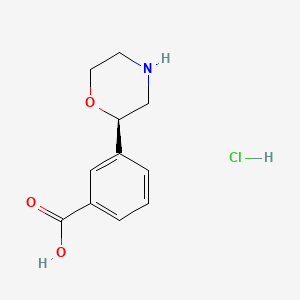
![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)
![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)

![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
